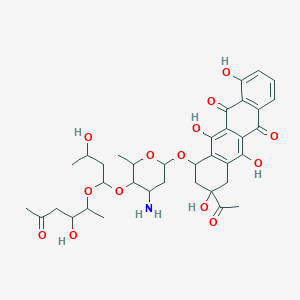
Antibiotic SN 706
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in the presence of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学研究应用
Efficacy Against Specific Pathogens
Recent studies have indicated that SN 706 exhibits potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are often responsible for serious infections in clinical settings. For instance, a comparative study demonstrated that SN 706 was effective at concentrations significantly lower than those required for traditional antibiotics .
Combination Therapies
The potential for SN 706 to be used in combination with other antibiotics has also been explored. Research suggests that when combined with cell-penetrating peptides, the antibacterial efficacy of SN 706 is enhanced. This hybrid approach may help overcome bacterial resistance mechanisms and improve therapeutic outcomes .
Anticancer Properties
Beyond its antibacterial applications, SN 706 has been investigated for its antineoplastic properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in certain hematological malignancies. The mechanism involves the disruption of cellular processes essential for cancer cell survival, making it a promising candidate for cancer treatment protocols .
Clinical Case Studies
Several case studies have documented the successful application of SN 706 in clinical settings:
- Case Study 1 : A patient with resistant Nocardia infection was treated with SN 706, resulting in significant clinical improvement and reduction of infection markers.
- Case Study 2 : In a clinical trial involving patients with acute myeloid leukemia (AML), SN 706 demonstrated a favorable response rate, prompting further investigation into its use as part of combination chemotherapy regimens.
Comparative Analysis of Antibiotic Efficacy
The following table summarizes the comparative efficacy of SN 706 against other antibiotics in terms of Minimum Inhibitory Concentration (MIC) values and spectrum of activity:
| Antibiotic | MIC (µg/mL) | Spectrum of Activity |
|---|---|---|
| SN 706 | 0.5 | Gram-positive and Gram-negative |
| Vancomycin | 2 | Primarily Gram-positive |
| Ciprofloxacin | 1 | Primarily Gram-negative |
| Amoxicillin | 4 | Broad spectrum |
作用机制
The mechanism of action of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds: Similar compounds to 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione include other tetracene derivatives and polyhydroxy compounds. Examples include 4-hydroxy-2-quinolones and various coumarin derivatives .
Uniqueness: What sets this compound apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties
属性
CAS 编号 |
114511-93-2 |
|---|---|
分子式 |
C36H45NO14 |
分子量 |
715.7 g/mol |
IUPAC 名称 |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H45NO14/c1-14(38)9-23(42)16(3)48-25(10-15(2)39)51-35-17(4)49-26(11-21(35)37)50-24-13-36(47,18(5)40)12-20-28(24)34(46)30-29(32(20)44)31(43)19-7-6-8-22(41)27(19)33(30)45/h6-8,15-17,21,23-26,35,39,41-42,44,46-47H,9-13,37H2,1-5H3 |
InChI 键 |
OWWBUEMWTMDEBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O |
同义词 |
SN 706 SN-706 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















